1-Amino-3-buten-2-OL

Pipecolic acid synthesis Claisen rearrangement Stereoselective synthesis

Select 1-Amino-3-buten-2-OL when your synthesis demands a conformationally restricted Claisen rearrangement to establish three stereocenters in a single step—a capability unmatched by saturated analogs or regioisomers. This bifunctional C4 amino alcohol is the documented key intermediate for DL-goitrin and enables precise construction of pipecolic acid derivatives. Choose the racemic form for a cost-advantaged, water-soluble building block with reliable commercial availability at research scale.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
CAS No. 13269-47-1
Cat. No. B077924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-buten-2-OL
CAS13269-47-1
Synonyms1-Amino-3-buten-2-ol
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESC=CC(CN)O
InChIInChI=1S/C4H9NO/c1-2-4(6)3-5/h2,4,6H,1,3,5H2
InChIKeyVEPSIZZAILVTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-buten-2-OL (CAS 13269-47-1): A Bifunctional C4 Amino Alcohol Building Block for Stereoselective Synthesis and Pharmaceutical Intermediates


1-Amino-3-buten-2-OL (CAS 13269-47-1) is a bifunctional C4 amino alcohol featuring a primary amine (-NH₂), a secondary hydroxyl (-OH), and a terminal alkene group . This structural motif enables its role as a versatile chiral building block and key intermediate in pharmaceutical and organic synthesis , particularly for constructing complex molecules via stereoselective rearrangements [1].

Why Generic Substitution Fails: The Unique Synthon Value of 1-Amino-3-buten-2-OL in Multi-Step Stereoselective Sequences


The critical value of 1-Amino-3-buten-2-OL lies not in isolated activity but in its unique capacity as a synthon for stereoselective Claisen rearrangements to generate pipecolic acid derivatives [1]. Simple substitution with a saturated amino alcohol (e.g., 4-amino-2-butanol) or a regioisomer (e.g., 4-amino-2-buten-1-ol) fails because these analogs lack the precise combination of a vicinal amino alcohol and a terminal alkene required for the key [3,3]-sigmatropic rearrangement that establishes multiple stereocenters with high fidelity [2]. This functional group synergy is non-interchangeable and underpins its specific procurement value.

Quantitative Differentiation Evidence: 1-Amino-3-buten-2-OL vs. Closest Analogs in Key Performance Dimensions


Stereochemical Control: Complete Stereoselectivity in Pipecolic Ester Synthesis from 1-Amino-3-buten-2-OL via Conformationally Restricted Claisen Rearrangement

In the synthesis of Δ4,5-pipecolic esters, the use of N-t-BOC-protected 1-amino-3-buten-2-ols as a substrate enables a conformationally restricted Claisen rearrangement. This method affords complete control over the absolute and relative stereochemistry of all three stereogenic centers in the pipecolic ester product [1]. In contrast, alternative synthetic approaches to pipecolic acid derivatives, such as organocatalytic γ-aminoalkylation of unsaturated esters, may yield racemic or less stereodefined products .

Pipecolic acid synthesis Claisen rearrangement Stereoselective synthesis

Synthetic Versatility: Regioselective Aminolysis of 3,4-Epoxy-1-butene to Access 1-Amino-3-buten-2-OL vs. 4-Amino-2-buten-1-OL

1-Amino-3-buten-2-OL can be directly synthesized via the regioselective ring-opening of 3,4-epoxy-1-butene with an amine source, representing an atom-economical approach [1]. In contrast, the synthesis of its regioisomer, 4-amino-2-buten-1-ol, from the same epoxide typically requires specialized palladium catalysts to achieve regioselectivity and avoid complex mixtures of 1,2- and 2,1-addition products [2]. This highlights a tangible difference in synthetic accessibility and cost of goods between the two closely related C4 amino alcohols.

Epoxide aminolysis Regioselective synthesis C4 building blocks

Physicochemical Properties: Predicted Hydrophilicity and Solubility Profile of 1-Amino-3-buten-2-OL vs. Saturated Amino Alcohols

1-Amino-3-buten-2-OL is a colorless to pale yellow liquid, soluble in water due to its hydroxyl group . Its predicted LogP (octanol-water partition coefficient) is -0.84, indicating high hydrophilicity . This contrasts with a saturated analog like 4-amino-2-butanol (MW 89.14 g/mol), which is also water-soluble but possesses a LogP of approximately -0.43 . The more negative LogP for the target compound suggests it is more hydrophilic, which could influence its behavior in aqueous-phase reactions and biological partitioning.

Physicochemical properties LogP Water solubility

Commercial Availability and Purity: Benchmarking 1-Amino-3-buten-2-OL Against Chiral Isomers

Commercially, racemic 1-Amino-3-buten-2-OL is available from multiple vendors at purities typically ≥95% [1]. In contrast, its single enantiomers, (R)-1-Amino-3-buten-2-ol (CAS 1315049-76-3) and (S)-1-Amino-3-buten-2-ol, are less widely stocked and often available only by custom synthesis or in smaller quantities [2]. While the racemate serves as a cost-effective general-purpose building block, procurement of specific enantiomers is necessary for asymmetric synthesis where stereochemistry must be pre-defined.

Commercial availability Purity analysis Chiral building blocks

Optimal Procurement Scenarios for 1-Amino-3-buten-2-OL Based on Evidence-Driven Differentiation


Stereoselective Synthesis of Pipecolic Acid Derivatives and Piperidine Alkaloids

Procure 1-Amino-3-buten-2-OL when the synthetic objective requires the construction of piperidine rings with complete stereochemical control, such as in the synthesis of pipecolic acid derivatives [1]. Its unique ability to undergo a conformationally restricted Claisen rearrangement establishes three stereocenters in a single step, a capability not shared by its saturated analogs or regioisomers. This is directly supported by the work of Angle et al. (1992) .

Synthesis of Antithyroid Agents (DL-Goitrin) via Key Intermediates

1-Amino-3-buten-2-OL is a documented key intermediate in the synthesis of DL-goitrin, an antithyroid compound [1]. Procurement should be prioritized by research groups developing novel antithyroid therapeutics or studying goitrin biosynthesis, where this specific amino alcohol serves as a crucial precursor. Alternative C4 amino alcohols would not map onto this established synthetic pathway.

Cost-Effective Production of C4 Amino Alcohol Synthons for General Organic Synthesis

When a project requires a water-soluble, bifunctional C4 amino alcohol building block and stereochemistry is not the primary concern, the racemic 1-Amino-3-buten-2-OL offers a cost-advantageous option due to its relatively straightforward synthesis via epoxide aminolysis [1] and broader commercial availability at high purity compared to its chiral isomers or regioisomers requiring specialized catalysts [2].

Research on Epoxide Aminolysis Mechanisms and Regioselectivity

1-Amino-3-buten-2-OL serves as an ideal model product for studying the regioselectivity of nucleophilic attack on 3,4-epoxy-1-butene [1]. Procurement for mechanistic studies is justified because its formation represents the kinetically favored pathway under certain conditions, in contrast to the 4-amino-2-buten-1-ol isomer, which requires specific catalytic intervention .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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